molecular formula C8H8ClNO2 B8423697 3-Chloro-5-(hydroxymethyl)benzamide CAS No. 917388-37-5

3-Chloro-5-(hydroxymethyl)benzamide

Cat. No. B8423697
M. Wt: 185.61 g/mol
InChI Key: ZTFBLESJKZUXHC-UHFFFAOYSA-N
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Patent
US07273882B2

Procedure details

Step N5. To 3-chloro-5-(hydroxymethyl)benzamide (0.7 g, 3.77 mmol) in THF (20 mL) was added borane-dimethylsulfide complex (0.9 g, 11.8 mmol) slowly. The mixture was refluxed for 20 hours. Excess borane reagent was quenched with methanol and solvent was removed by rotovap. The resulting residue was purified by column with dichloromethane/methanol (1:1) as the eluant. 3-chloro-5-(hydroxymethyl)benzylamine was obtained in white solid (240 mg, 37%). 1H NMR (300 MHz, CD3OD): δ 3.81 (s, 2H), 4.61 (s, 2H), 7.25 (s, 1H), 7.28 (s, 1H), 7.59, 7.30 (s, 1H). MH+=172.08.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][OH:12])[CH:10]=1)[C:5]([NH2:7])=O>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH2:11][OH:12])[CH:10]=1)[CH2:5][NH2:7]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N)C=C(C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Excess borane reagent was quenched with methanol and solvent
CUSTOM
Type
CUSTOM
Details
was removed by rotovap
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column with dichloromethane/methanol (1:1) as the eluant

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CN)C=C(C1)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.